molecular formula C24H26ClN3O3S B3222864 6-Benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215716-51-0

6-Benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3222864
CAS No.: 1215716-51-0
M. Wt: 472 g/mol
InChI Key: LMADCNBBVAJUNF-UHFFFAOYSA-N
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Description

This compound features a bicyclic tetrahydrothieno[2,3-c]pyridine core, a hybrid heterocycle combining thiophene and pyridine moieties. Key substituents include:

  • 2-(4-Ethoxybenzamido): A polar substituent with an electron-donating ethoxy group, likely influencing receptor binding.
  • 3-Carboxamide: Provides hydrogen-bonding capability, critical for target engagement.
  • Hydrochloride salt: Improves aqueous solubility, a pharmacokinetic advantage for drug development .

Properties

IUPAC Name

6-benzyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S.ClH/c1-2-30-18-10-8-17(9-11-18)23(29)26-24-21(22(25)28)19-12-13-27(15-20(19)31-24)14-16-6-4-3-5-7-16;/h3-11H,2,12-15H2,1H3,(H2,25,28)(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMADCNBBVAJUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

  • Thieno[2,3-c]pyridine vs. Thiophene (PD 81,723): PD 81,723 (a 2-amino-3-benzoylthiophene derivative) exhibits allosteric enhancement of adenosine A1 receptor binding.
  • Benzene vs. Nitrogen Heterocycles: Evidence suggests benzene can replace thiophene in some analogs but nitrogen heterocycles (e.g., pyridine alone) reduce activity. The target’s thienopyridine core balances aromaticity and heteroatom-mediated interactions, offering a unique pharmacophore .

Substituent Analysis

Compound Core Structure Key Substituents Activity (A1 Receptor)
Target Compound Thieno[2,3-c]pyridine 6-Benzyl, 2-(4-ethoxybenzamido), 3-carboxamide Predicted moderate (based on SAR)
PD 81,723 Thiophene 2-Amino, 3-(3-CF3-benzoyl), 4,5-dimethyl High allosteric enhancement (EC50 ~0.3 µM)
Reference Benzene Analog Benzene 2-Amino, 3-(3-CF3-benzoyl) Reduced activity (EC50 >10 µM)
  • 4-Ethoxybenzamido vs. 3-Trifluoromethylbenzoyl :
    The ethoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing CF3 group in PD 81,723. This difference may reduce binding affinity but improve metabolic stability due to reduced electrophilicity .
  • 6-Benzyl vs. 4,5-Dimethyl (PD 81,723) :
    Alkyl groups at the 4-position of thiophene enhance activity in PD 81,723. The benzyl group at position 6 in the target compound may contribute to lipophilicity and membrane permeability, though positional effects on receptor binding remain uncharacterized .

Hydrogen-Bonding and Conformational Effects

  • The 3-carboxamide in the target compound mirrors the 2-amino and keto carbonyl groups in PD 81,723, both enabling hydrogen bonding. Evidence suggests intramolecular hydrogen bonds (e.g., between amino and carbonyl groups) stabilize active conformations. The target’s structure may permit similar interactions, optimizing receptor engagement .

Pharmacokinetic and Physicochemical Properties

Property Target Compound PD 81,723
Solubility High (HCl salt) Moderate (free base)
Lipophilicity (LogP) ~3.5 (estimated) ~3.0
Metabolic Stability Likely enhanced (ethoxy) Moderate (CF3)
  • The hydrochloride salt significantly improves solubility, a critical advantage for oral bioavailability. The ethoxy group may reduce cytochrome P450-mediated metabolism compared to PD 81,723’s CF3 substituent .

Q & A

Q. What are the key steps in synthesizing 6-Benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the tetrahydrothieno[2,3-c]pyridine core via cyclization of benzo[d]thiazole or analogous precursors under controlled temperature and pressure .
  • Step 2 : Introduction of the 4-ethoxybenzamido group via amide coupling, often using carbodiimide-based activating agents in solvents like ethanol or DMF .
  • Step 3 : Benzylation at the 6-position using benzyl halides or other alkylating agents under basic conditions .
  • Final Step : Salt formation (hydrochloride) via treatment with HCl in a polar solvent .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Essential methods include:

  • NMR Spectroscopy : To verify substituent positions (e.g., benzyl, ethoxy, and amide groups) through characteristic chemical shifts and coupling patterns .
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
  • Infrared Spectroscopy (IR) : To identify functional groups like amide (C=O stretch at ~1650 cm⁻¹) and aromatic C-H bonds .
  • Elemental Analysis : To validate purity and stoichiometry .

Q. How can researchers optimize purification protocols for this compound?

  • Recrystallization : Use solvent systems like ethanol/water or dichloromethane/hexane to remove unreacted precursors .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane) for impurities with similar polarity .
  • HPLC : For high-purity requirements, especially in biological assays, use reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do variations in solvent systems impact reaction yields during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) enhance amide coupling efficiency due to their ability to stabilize transition states, but may require stringent drying to avoid hydrolysis. Protic solvents (e.g., ethanol) are preferred for salt formation but can reduce intermediate solubility . Example Data :

SolventReaction StepYield (%)Purity (%)
DMFAmide Coupling7895
EthanolSalt Formation9298

Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals by correlating adjacent nuclei (e.g., distinguishing benzyl protons from thienopyridine ring protons) .
  • Deuterium Exchange : Identify labile protons (e.g., amide NH) by comparing spectra in D₂O vs. DMSO-d₆ .
  • Computational Modeling : Predict NMR chemical shifts using DFT calculations to cross-validate experimental data .

Q. How can researchers investigate the compound’s stability under varying storage conditions?

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis of the ethoxy group or amide bond) .
  • LC-MS Monitoring : Track degradation products over time; common issues include HCl loss (reversible) or ring oxidation .
  • Recommendation : Store lyophilized at -20°C in amber vials with desiccants to prevent moisture and photodegradation .

Q. What experimental approaches are used to study structure-activity relationships (SAR) for this compound?

  • Substituent Modification : Synthesize analogs with varied benzyl (e.g., halogenated benzyl) or ethoxy groups (e.g., methoxy, propoxy) to assess electronic/steric effects .
  • Biological Assays : Test analogs against target receptors (e.g., kinase inhibition) to correlate structural changes with activity .
  • Computational Docking : Model interactions with binding pockets to rationalize SAR trends .

Q. How can researchers address reproducibility challenges in multi-step syntheses?

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
  • Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify critical control points .
  • Batch-to-Batch Analysis : Compare NMR/MS data across batches to detect subtle impurities affecting reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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